molecular formula C4H8Br2 B041627 1,4-Dibromobutane CAS No. 110-52-1

1,4-Dibromobutane

Cat. No.: B041627
CAS No.: 110-52-1
M. Wt: 215.91 g/mol
InChI Key: ULTHEAFYOOPTTB-UHFFFAOYSA-N
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Description

1,4-Dibromobutane: is an organic compound with the molecular formula C₄H₈Br₂ . It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis. The compound consists of a butane backbone with bromine atoms attached to the first and fourth carbon atoms, making it a versatile reagent in various chemical reactions .

Safety and Hazards

1,4-Dibromobutane is toxic if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

1,4-Dibromobutane is an organic compound that is primarily used as an intermediate in the synthesis of active pharmaceutical ingredients and other organic compounds

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. For instance, it can react with atactic poly (2-vinylpyridine) to form long-range 3D molecular ordering in polymer chains . It can also be used in the synthesis of diazadioxa oxovanadium (IV) macrocyclic complexes .

Result of Action

The molecular and cellular effects of this compound are largely determined by the specific reactions it participates in. For example, its reaction with atactic poly (2-vinylpyridine) leads to the formation of long-range 3D molecular ordering in polymer chains . This could potentially influence the properties of the resulting polymer material.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For example, its reaction with atactic poly (2-vinylpyridine) is likely to be influenced by the reaction conditions, such as temperature and the concentration of the reactants .

Biochemical Analysis

Biochemical Properties

It is known that 1,4-Dibromobutane can react with amines to form secondary amines, which can further react to form quaternary ammonium salts . This suggests that this compound may interact with enzymes, proteins, and other biomolecules that contain amine groups.

Cellular Effects

It is known that halogenated hydrocarbons can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can react with amines to form secondary amines, suggesting that it may bind to biomolecules containing amine groups

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 63-65 °C/6 mmHg and a melting point of -20 °C . This suggests that it is stable under normal laboratory conditions .

Metabolic Pathways

It is known that this compound was used to investigate the metabolism of two halopropanes: 1,3-dichloropropane and 2,2-dichloropropane . This suggests that this compound may be involved in similar metabolic pathways.

Transport and Distribution

It is known that this compound is a lipophilic compound , suggesting that it may be transported and distributed within cells and tissues via lipophilic pathways.

Subcellular Localization

Given its lipophilic nature , it may localize to lipid-rich areas of the cell, such as the cell membrane or lipid droplets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromobutane can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation and other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromobutane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Cyclization Reactions: It can be used to form cyclic compounds through intramolecular reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as ethanol or acetone at elevated temperatures.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide.

    Cyclization Reactions: These reactions may require specific catalysts or conditions depending on the desired cyclic product.

Major Products:

    N-Bromobutylcarbazole: Formed from the reaction with carbazole.

    Alkenes: Formed through elimination reactions.

    Cyclic Compounds: Formed through intramolecular cyclization reactions.

Comparison with Similar Compounds

  • 1,3-Dibromopropane
  • 1,5-Dibromopentane
  • 1,6-Dibromohexane
  • 1,8-Dibromooctane

Comparison: 1,4-Dibromobutane is unique due to its specific chain length and the positioning of bromine atoms, which influence its reactivity and the types of reactions it undergoes. Compared to shorter or longer dibromoalkanes, this compound offers a balance between flexibility and reactivity, making it suitable for a wide range of synthetic applications. Its ability to form cyclic compounds through intramolecular reactions is a notable feature that distinguishes it from other dibromoalkanes .

Properties

IUPAC Name

1,4-dibromobutane
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InChI

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2
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InChI Key

ULTHEAFYOOPTTB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8Br2
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DSSTOX Substance ID

DTXSID5044364
Record name 1,4-Dibromobutane
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Molecular Weight

215.91 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 1,4-Dibromobutane
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CAS No.

110-52-1
Record name 1,4-Dibromobutane
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Record name Butane, 1,4-dibromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-dibromobutane?

A1: this compound has the molecular formula C4H8Br2 and a molecular weight of 215.92 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ Raman and infrared spectroscopy to analyze this compound. These techniques provide insights into the vibrational modes of the molecule, aiding in structural elucidation and identification of isomers. []

Q3: What is the significance of rotational isomerism in this compound?

A3: this compound exhibits rotational isomerism, meaning it can exist in different conformations due to rotation around its single bonds. Studies utilizing Raman and infrared spectroscopy have revealed the presence of specific isomers (gauche-trans-gauche) in the crystalline state, highlighting the impact of conformation on the compound's physical and chemical properties. []

Q4: How does this compound react with nucleophiles?

A4: this compound readily undergoes nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophilic species. This reactivity stems from the electrophilic nature of the carbon atoms bonded to bromine, making it a versatile building block in organic synthesis. For instance, it reacts with potassium malate or tartrate to produce polyesters with pendant hydroxyl side groups. []

Q5: How is this compound utilized in polymer chemistry?

A5: this compound serves as a crosslinking agent in polymer synthesis. It can bridge polymer chains, enhancing mechanical strength and stability. This application is evident in its use for crosslinking poly(4-vinylpyridine) resins [] and in the creation of ether-free anion exchange membranes by crosslinking poly(bis-alkylimidazolium) ionenes. []

Q6: Can you elaborate on the use of this compound in synthesizing macrocyclic compounds?

A6: this compound plays a crucial role in the synthesis of macrocyclic oligopolyethers. By reacting with conformationally flexible diols, such as 1-(4-hydroxy-4′-biphenyl)-2-(4-hydroxyphenyl)butane (TPB), this compound enables the formation of cyclic structures, yielding compounds with intriguing mesomorphic properties. []

Q7: How does this compound contribute to the synthesis of heterocyclic compounds?

A7: this compound acts as a key reagent in synthesizing various heterocyclic systems. It facilitates the formation of tricyclic guanine derivatives by reacting with 9-substituted guanine derivatives. [] Moreover, it plays a vital role in constructing bis(2-S-alkylpyridines) and bis(3-aminothieno[2,3-b]pyridines) incorporating the 1,3-diarylpyrazole moiety. []

Q8: Describe the role of this compound in synthesizing ionic liquids.

A8: this compound is a crucial reagent in synthesizing bivalent ionic liquids. When reacted with two molecules of N-heterocyclic compounds, such as morpholine, piperidine, and pyridine, it forms ionic liquids with unique properties suitable for various chemical applications. []

Q9: How is this compound used in the synthesis of pharmaceutical intermediates?

A9: this compound is a valuable reagent in preparing pharmaceutical intermediates. For example, it reacts with benzene to produce 4-phenylbromobutane, which is further converted to p-phenylbutoxy benzoic acid, a key intermediate in the synthesis of the anti-asthmatic drug pranlukast. []

Q10: What are the major metabolic pathways of this compound in rats?

A10: In rats, this compound undergoes significant biotransformation, primarily through glutathione conjugation. This process leads to the formation of two stable sulfur-containing metabolites: tetrahydrothiophene and 3-hydroxysulfolane. [] These metabolites are excreted in urine, highlighting the body's detoxification mechanism for this compound.

Q11: What is the significance of glutathione conjugation in the metabolism of this compound?

A11: Glutathione conjugation plays a crucial role in detoxifying this compound. This metabolic pathway facilitates the conversion of the compound into more water-soluble and excretable metabolites, ultimately reducing its potential toxicity. []

Q12: How does this compound interact with pillar[5]arenes in supramolecular chemistry?

A12: this compound acts as a guest molecule, forming inclusion complexes with triflate-functionalized pillar[5]arenes. The guest molecule is held within the pillar[5]arene cavity by a combination of C–H⋯π and C–H⋯O interactions. These interactions, along with various non-bonding interactions between adjacent pillararene rims, contribute to the formation of supramolecular networks. []

Q13: What is the role of this compound in preparing stabilized nanoparticles?

A13: this compound is employed to stabilize polymeric micelles by crosslinking the core of the micelles formed in selective solvents. For instance, in a study using polystyrene-block-poly(4-vinylpyridine), this compound crosslinked the P4VP blocks, creating stable nanoparticles even at high concentrations. []

Q14: How does this compound contribute to the development of dual-responsive polypseudorotaxanes?

A14: this compound acts as a competitive guest molecule in the formation of dual-responsive polypseudorotaxanes based on polyethylene-block-poly(ethylene glycol) (PE-b-PEG) and 1,4-diethoxypillar[5]arene (DEP5A). By selectively binding to the cavity of DEP5A, this compound can disrupt the polypseudorotaxane structure, leading to a change in its properties. This competition-driven disassembly renders these polypseudorotaxanes responsive to both temperature and the presence of specific guest molecules. []

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